

M3541 in the Landscape of DNA Repair Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M3541	
Cat. No.:	B12381934	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor **M3541** against other key DNA repair inhibitors. The following sections detail the preclinical and clinical efficacy, mechanisms of action, and experimental protocols of **M3541** and its comparators, supported by experimental data and visual pathway representations.

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) to double-strand breaks (DSBs).[1][2] With an IC50 of 0.25 nM in cell-free assays, M3541 was developed to enhance the efficacy of DNA-damaging cancer therapies like radiotherapy and chemotherapy by suppressing DSB repair.[2] However, its clinical development was halted due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial.[3][4][5] [6] This guide places M3541 in the context of other DNA repair inhibitors targeting ATM, as well as the related PARP and ATR pathways, to provide a comprehensive overview of their relative strengths and weaknesses.

Comparative Efficacy of DNA Repair Inhibitors

The efficacy of **M3541** and its comparators has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

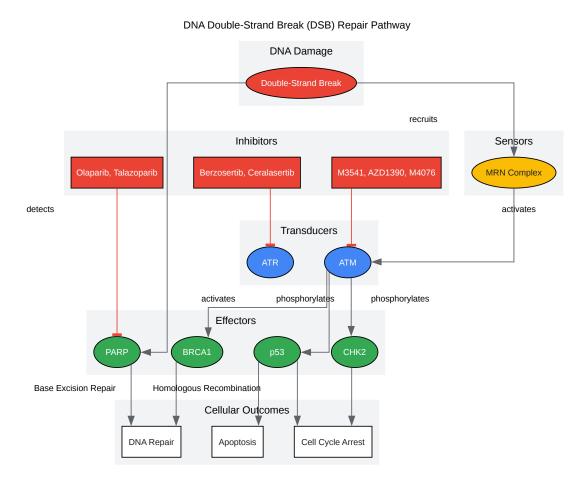
Preclinical Activity of DNA Repair Inhibitors

Inhibitor	Target	IC50 (nM)	Cell Lines	Key Findings	Reference(s
M3541	ATM	0.25	A549, FaDu	Potentiates radiotherapy and topoisomeras e inhibitors.	[2]
AZD1390	ATM	0.78 (cellular)	H2228, GL261	Brain- penetrant, enhances radiosensitivit y in glioblastoma models.	[7][8]
M4076	АТМ	<1	A549	Synergizes with PARP and topoisomeras e inhibitors.	[9]
Olaparib	PARP	3.7-31 μM (cell viability)	Panel of 12 breast cancer cell lines	More potent than iniparib in inhibiting in vitro growth.	[10]
Talazoparib	PARP	~100-fold more potent at trapping PARP1 than olaparib	-	Potent PARP trapping activity.	[11]
Berzosertib (VE-822)	ATR	<0.2 (Ki)	PSN-1, MiaPaCa-2, Cal-27, FaDu	Synergizes with chemotherap y and radiation. IC50 of 0.25-	[12][13]

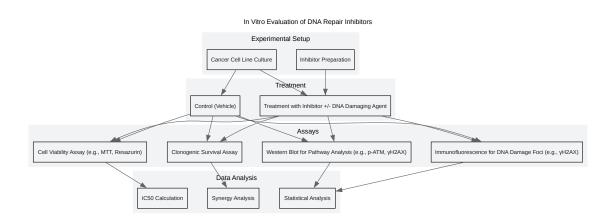
		0.29 μM in HNSCC cell lines.
Ceralasertib (AZD6738)	ATR	Demonstrate s antitumor activity as monotherapy and in combination.

Clinical Trial Outcomes of DNA Repair Inhibitors

Inhibitor	Target	Phase	Cancer Type(s)	Key Outcomes	Reference(s
M3541	АТМ	I	Solid Tumors	Terminated early. 20% confirmed partial or complete response. No clear dose- response.	[3][4][5][6]
AZD1390	АТМ	I	Glioblastoma	Manageable safety profile. Preliminary efficacy in recurrent GBM.	[16][17]
Olaparib	PARP	III (OlympiA)	High-risk, BRCA- positive breast cancer	Adjuvant olaparib improved overall survival. At 6 years, 87.5% OS vs 83.2% with placebo.	[18][19]
Olaparib	PARP	III (SOLO1)	Newly diagnosed advanced ovarian cancer with BRCA mutation	At 7 years, 67% of olaparib patients were alive vs 46.5% of placebo patients.	[20]



Talazoparib	PARP	III (EMBRACA)	Metastatic gBRCAm breast cancer	Improved progression-free survival by ~3 months compared to chemotherap y.	[21]
Berzosertib (VE-822)	ATR	II	Platinum- resistant ovarian cancer, Gastric/GEJ cancer	Improved PFS with gemcitabine in ovarian cancer. Did not meet primary endpoint in gastric cancer.	[22][23]


Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]

Validation & Comparative

- 3. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. "Phase I trial of ATM inhibitor M3541 in combination with palliative ra" by Saiama N Waqar, Clifford Robinson et al. [digitalcommons.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. AZD1390 [openinnovation.astrazeneca.com]
- 8. | BioWorld [bioworld.com]
- 9. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. ASCO [asco.org]
- 11. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacr.org [aacr.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 19. icr.ac.uk [icr.ac.uk]
- 20. ascopubs.org [ascopubs.org]
- 21. Update on PARP Inhibitors in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 22. trial.medpath.com [trial.medpath.com]
- 23. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [M3541 in the Landscape of DNA Repair Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12381934#efficacy-of-m3541-compared-to-other-dna-repair-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com